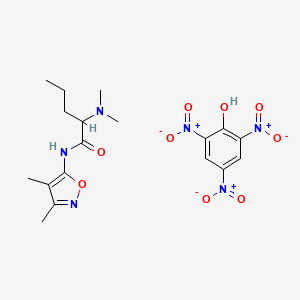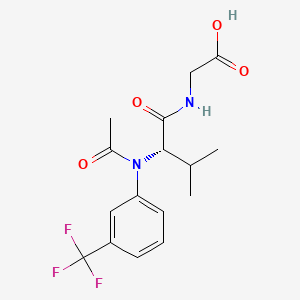
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(diethylamino)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(diethylamino)ethyl)-, monohydrochloride is a complex organic compound with a unique structure that includes both thienyl and diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(diethylamino)ethyl)-, monohydrochloride typically involves multiple steps:
Formation of the Thienyl Acetamide Intermediate: This step involves the reaction of 2-aminothiophene with acetic anhydride to form N-(2-acetylamino)-3-thienyl acetamide.
Introduction of the Diethylaminoethyl Group: The intermediate is then reacted with 2-chloro-N,N-diethylethylamine under basic conditions to introduce the diethylaminoethyl group.
Formation of the Monohydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of thienyl and diethylamino groups with biological targets. It may also serve as a model compound for studying the metabolism and pharmacokinetics of related compounds.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may be investigated for its potential as a drug candidate or as a lead compound for the development of new therapeutics.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(diethylamino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The thienyl group may interact with enzymes or receptors, while the diethylaminoethyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-, monohydrochloride: Similar structure but with a dimethylamino group instead of a diethylamino group.
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(piperidino)ethyl)-, monohydrochloride: Similar structure but with a piperidino group instead of a diethylamino group.
Uniqueness
The uniqueness of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(diethylamino)ethyl)-, monohydrochloride lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both thienyl and diethylamino groups allows for diverse interactions and applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
122777-84-8 |
|---|---|
Molecular Formula |
C14H24ClN3O2S |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
N-[3-[acetyl-[2-(diethylamino)ethyl]amino]thiophen-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H23N3O2S.ClH/c1-5-16(6-2)8-9-17(12(4)19)13-7-10-20-14(13)15-11(3)18;/h7,10H,5-6,8-9H2,1-4H3,(H,15,18);1H |
InChI Key |
OFTZMSMWHMYFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C1=C(SC=C1)NC(=O)C)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)










